Fluorescein boronic acid (FL2)

Description

Overview of Fluorescein (B123965) Boronic Acid (FL2) in Academic Research

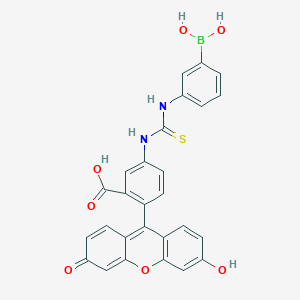

Fluorescein boronic acid (FL2) is a derivative of the widely used fluorescent dye, fluorescein. It is chemically identified as 5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, with the chemical formula C₂₇H₁₉BN₂O₇S. nih.gov The key feature of this molecule is the incorporation of a boronic acid [-B(OH)₂] group. This functional group acts as a recognition site, capable of forming reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities, such as those found in carbohydrates. nih.govrsc.org This interaction forms a cyclic boronate ester, which can alter the electronic properties of the fluorescein fluorophore, leading to a detectable change in its fluorescence signal. nih.govrsc.org

In academic research, fluorescein boronic acid and its derivatives are primarily utilized as fluorescent chemosensors. nih.govnih.gov These sensors are designed to detect a variety of analytes, including carbohydrates, reactive oxygen species (ROS), and certain ions. nih.govnih.govmdpi.com The binding of the target analyte to the boronic acid moiety can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence, allowing for the quantification of the analyte. researchgate.net This "smart" or "activatable" probe design minimizes background fluorescence and enhances detection sensitivity. nih.gov

Historical Context of Boronic Acid-Based Fluorescent Probes

The foundation for boronic acid-based fluorescent probes was laid with the understanding of the interaction between boronic acids and diols. The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been known for decades. mdpi.com However, the application of this chemistry to fluorescent sensing is a more recent development.

The pioneering work in this area emerged in the early 1990s. In 1992, Yoon and Czarnik reported one of the first fluorescent chemosensors for carbohydrates, which utilized the chelation-enhanced quenching of an anthracene (B1667546) fluorophore upon binding to polyols in water. mdpi.com This seminal work demonstrated the potential of combining a fluorophore with a boronic acid recognition unit to create a functional sensor.

Following this, the field expanded rapidly, with researchers exploring different fluorophores and molecular designs to improve selectivity and sensitivity. Fluorescein, with its high quantum yield and biocompatibility, became an attractive scaffold for the development of new boronic acid probes. nih.gov The design of these probes often involves modulating mechanisms like Photoinduced Electron Transfer (PET), where the boronic acid group quenches the fluorescein fluorescence in its unbound state. Upon binding to a diol, this quenching effect is diminished, resulting in a "turn-on" fluorescent response. nih.gov

Current Research Landscape and Significance

The current research landscape for fluorescein boronic acid and its derivatives is vibrant and expanding into various interdisciplinary areas. A significant focus remains on the development of sensors for biologically important molecules.

Carbohydrate Sensing: A major area of research is the detection of saccharides. rsc.org Given the crucial role of carbohydrates in biological processes and as disease biomarkers, there is a high demand for effective carbohydrate sensors. rsc.orgresearchgate.net Diboronic acid derivatives of fluorescein have been developed to enhance selectivity for specific sugars like glucose. nih.gov The ability to tune the binding affinity and fluorescence response through rational design continues to drive innovation in this area. nih.gov

Reactive Oxygen Species (ROS) Detection: Fluorescein boronic acid-based probes have been engineered to detect various ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). mdpi.comsciengine.comnih.gov These probes utilize the oxidative cleavage of the boronate group by ROS, which releases the highly fluorescent fluorescein molecule. nih.gov This has enabled researchers to study the role of oxidative stress in various pathological conditions. acs.org

Ion Sensing: Researchers have also designed fluorescein boronic acid derivatives for the detection of specific ions. For instance, a fluorescein derivative bearing a boronic acid group has been shown to act as a selective "turn-on" fluorescent chemosensor for fluoride (B91410) ions. researchgate.net Other derivatives have been developed for sensing copper (II) ions.

Advanced Materials: Beyond discrete molecular probes, fluorescein boronic acid functionalities are being incorporated into advanced materials. This includes the development of fluorescent hydrogels for continuous glucose monitoring and nanoparticles for targeted imaging and sensing applications. nih.govnih.gov These materials offer advantages in terms of stability, reusability, and potential for in vivo applications.

The significance of fluorescein boronic acid lies in its versatility as a molecular tool. It provides a platform for the rational design of probes for a wide range of biologically and environmentally important analytes. The ongoing research continues to refine the performance of these probes, pushing the boundaries of detection limits, selectivity, and applicability in complex biological systems.

Detailed Research Findings

The utility of fluorescein boronic acid derivatives as fluorescent sensors is underscored by their specific performance characteristics when interacting with different analytes. The following tables summarize key data from various research findings.

Table 1: Performance of Fluorescein Boronic Acid Derivatives in Ion Sensing

| Derivative/System | Target Analyte | Detection Limit | Observed Fluorescence Change | Reference |

| Fluorescein derivative with boronic acid | Fluoride (F⁻) | - | "Turn-on" green emission | researchgate.net |

| F-oBOH, F-mBOH, F-pBOH | Copper (II) (Cu²⁺) | - | High selectivity |

This table is interactive. You can sort and filter the data.

Table 2: Performance of Fluorescein Boronate Probes in Reactive Oxygen Species (ROS) Detection

| Probe | Target ROS | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 | Observed Fluorescence Change | Reference |

| FBBE | Peroxynitrite (ONOO⁻) | (2.8 ± 0.2) x 10⁵ | - | acs.org |

| FBBE | Hypochlorite (B82951) (HOCl) | (8.6 ± 0.5) x 10³ | - | acs.org |

| FBBE | Hydrogen Peroxide (H₂O₂) | 0.96 ± 0.03 | - | acs.org |

| PF1 | Hydrogen Peroxide (H₂O₂) | - | High selectivity over other ROS | nih.gov |

This table is interactive. You can sort and filter the data.

Table 3: Application of Boronic Acid-Based Sensors in Carbohydrate Detection

| Sensor System | Target Carbohydrate | Key Finding | Reference |

| Diboronic acid fluorescent sensors | Sialyl Lewis X | Selective detection and non-toxic to cells | rsc.org |

| Anthracene boronic acid sensors | Sialyl Lewis X | Selective labeling of human hepatoma cell surfaces | nih.gov |

| Long-wavelength fluorescent sensor 26 | Ribose and Fructose (B13574) | Selective recognition in the pH range of 7.8 to 8.3 | nih.govrsc.org |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Properties

IUPAC Name |

5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19BN2O7S/c31-17-5-8-20-23(12-17)37-24-13-18(32)6-9-21(24)25(20)19-7-4-16(11-22(19)26(33)34)30-27(38)29-15-3-1-2-14(10-15)28(35)36/h1-13,31,35-36H,(H,33,34)(H2,29,30,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYMZGFYKLMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19BN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fluorescein Boronic Acid

Classical Synthetic Routes

The foundational methods for synthesizing fluorescein (B123965) boronic acid primarily involve either attaching a pre-formed fluorescein tag to a boronic acid-containing molecule or by directly functionalizing the fluorescein structure itself.

This strategy is the most prevalent and typically involves a two-part approach where the fluorescein fluorophore and the boronic acid recognition site are synthesized separately and then coupled in a final step. This allows for modularity and the use of well-established chemical reactions.

One of the first reported syntheses of a fluorescein derivative bearing a boronic acid group utilized a Mannich reaction. In this approach, 2',7'-dichlorofluorescein (B58168) is reacted with formaldehyde (B43269) and 2-methylaminomethyl boronic acid. This one-pot reaction yields the desired product by forming a new carbon-nitrogen bond that links the boronic acid-containing fragment to the fluorescein scaffold. A notable feature of this particular product is the spontaneous formation of a unique boronate ester between the boronic acid and the adjacent phenolic oxygen of the fluorescein moiety, a structure confirmed by X-ray crystallography.

Another common fluorescein-tagging method involves the reaction between a fluorescein derivative containing a reactive group, such as an isothiocyanate, and a boronic acid molecule bearing a complementary nucleophile, like an amine. For instance, fluorescein isothiocyanate (FITC) can be coupled with 4-aminomethylphenyl)boronic acid to form a stable thiourea (B124793) linkage. This method is widely used for labeling biomolecules and can be adapted for the synthesis of fluorescein boronic acid probes.

| Method | Fluorescein Precursor | Boronic Acid Precursor | Linkage Type | Key Conditions | Yield | Reference |

| Mannich Reaction | 2',7'-Dichlorofluorescein | 2-Methylaminomethyl boronic acid | Aminomethyl | Formaldehyde, column chromatography | 63% | |

| Thiourea Conjugation | Fluorescein isothiocyanate (FITC) | (4-(Aminomethyl)phenyl)boronic acid | Thiourea | Standard coupling conditions | Not specified |

Direct boronation involves the introduction of a boronic acid group onto the pre-existing fluorescein structure. This approach is less common than tagging strategies, often due to challenges with regioselectivity and the harsh conditions that can be required, which may degrade the complex fluorescein molecule.

While direct boronation of fluorescein itself is not widely documented, related methodologies on similar xanthene dye skeletons or triarylborane structures provide a potential blueprint. For example, palladium-catalyzed borylation reactions, such as the Miyaura borylation, are powerful tools for installing boronic ester groups onto aryl halides. A fluorescein molecule functionalized with a halide (e.g., bromo- or iodo-fluorescein) could theoretically undergo such a reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) to introduce a boronate ester, which can then be hydrolyzed to the desired boronic acid. This synthetic route remains an area for further exploration in the direct functionalization of the fluorescein core.

Advanced Derivatization and Functionalization Strategies

The utility of fluorescein boronic acid is greatly expanded through derivatization, which allows its integration into larger, more complex systems. These strategies leverage the chemical handles on both the fluorescein and boronic acid components to create sophisticated molecular probes and materials.

Incorporating boronic acid units, including fluorescein boronic acid, into polymeric matrices or onto the surface of nanomaterials significantly enhances their functionality, particularly for sensing applications. Boronic acid-functionalized polymers and hydrogels are prominent examples of "smart" materials that can respond to the presence of diol-containing molecules like glucose.

Fluorescein boronic acid can be copolymerized into polymer chains or grafted onto existing polymer backbones. This creates a macromolecular sensor where the collective response of many fluorophore units can amplify the signal. Similarly, fluorescein boronic acid can be attached to nanomaterials such as quantum dots (QDs) or gold nanoparticles. These hybrid systems combine the optical properties of the nanomaterial with the recognition capabilities of the boronic acid, often utilizing mechanisms like Fluorescence Resonance Energy Transfer (FRET) for signal transduction.

Supramolecular chemistry offers a powerful platform for developing highly specific sensors based on non-covalent host-guest interactions. In this context, fluorescein boronic acid can act as a fluorescent guest that is recognized and bound by a larger host molecule, such as a cyclodextrin (B1172386), calixarene, or a custom-synthesized macrocycle.

The binding event within the host's cavity can significantly alter the photophysical properties of the fluorescein moiety, leading to a detectable change in fluorescence intensity or wavelength. For example, a boronic acid-functionalized macrocyclic host was shown to interact with anionic fluorophores, likely through the boronic acid acting as a Lewis acid to form a bond with the phenolate (B1203915) on the dye. This principle can be reversed, where fluorescein boronic acid acts as the guest, and its binding affinity and fluorescence response are modulated by the presence of an analyte that also interacts with the host or the boronic acid itself.

Multicomponent reactions, particularly "click chemistry," provide an efficient and robust method for assembling complex molecular architectures from simpler building blocks. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example used to link different molecular fragments.

A fluorescein derivative and a boronic acid derivative can each be functionalized with an azide (B81097) or an alkyne group, respectively. The CuAAC reaction then covalently links these two components via a stable triazole ring. This modular approach is highly efficient and allows for the creation of diverse libraries of fluorescein boronic acid probes with different linkers and structural properties. This strategy was used to synthesize a bis-boronic acid sensor for glucose, demonstrating the power of click chemistry in creating sensors with tailored selectivity.

Surface-Confined Immobilization Techniques

The immobilization of fluorescein boronic acid (FL2) onto solid surfaces is a critical step for the development of various analytical and diagnostic tools, such as biosensors and affinity chromatography materials. wikipedia.org The boronic acid moiety itself serves as a versatile anchor for covalent attachment to surfaces functionalized with appropriate chemical groups. This surface confinement allows for the creation of reusable sensors and separation media. nih.gov

One primary strategy involves the covalent reaction between the boronic acid group of FL2 and surfaces presenting cis-diol functionalities. nih.govresearchgate.net This interaction forms a stable five- or six-membered cyclic ester. nih.gov Materials such as glass slides, silica (B1680970), or polymer monoliths can be chemically modified to present diol groups, enabling the direct immobilization of FL2. mdpi.com

Alternatively, surfaces can be functionalized with boronic acids to capture molecules that have been tagged with FL2, particularly glycoproteins or antibodies bearing carbohydrate moieties in their Fc region. mdpi.com A common technique employs self-assembled monolayers (SAMs) on gold surfaces. For instance, 4-mercaptophenylboronic acid can be immobilized on gold nanoparticles or gold-coated wafers, which then serve as a platform to capture FL2-labeled glycoproteins. researchgate.netmdpi.com This method not only facilitates selective enrichment but can also be used in techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com

The choice of immobilization strategy depends on the intended application. For creating fluorescent sensors, direct immobilization of FL2 onto a substrate like a glass slide or optical fiber is preferred. For separation applications, FL2 can be incorporated into porous materials like polymer monoliths, which offer a high surface area and good permeability. researchgate.net

Table 1: Overview of Surface Immobilization Strategies

| Immobilization Strategy | Surface Material | Key Chemical Interaction | Application |

|---|---|---|---|

| Direct Immobilization of FL2 | Glass, Silica, Polymer | Boronic acid reaction with surface cis-diols | Fluorescent Biosensors |

| Capture of Labeled Species | Gold Nanoparticles, Wafers | Surface boronic acid reaction with cis-diols on FL2-labeled glycoproteins | Affinity Separation, MS Analysis |

Strategic Chemical Modifications for Enhanced Performance

To improve the selectivity, affinity, and signaling mechanism of fluorescein boronic acid, various strategic chemical modifications have been explored. These derivatization strategies focus on altering the molecular architecture and electronic properties of the FL2 scaffold.

Design of Di- and Multi-Boronic Acid Architectures

The development of fluorescein derivatives bearing two or more boronic acid groups is a key strategy for enhancing binding affinity and selectivity, particularly for complex analytes like saccharides. researchgate.net While a single boronic acid group can bind to a cis-diol, this interaction often has low affinity in aqueous media. acs.org By incorporating multiple boronic acid moieties into a single molecular scaffold, a multivalent binding effect, or avidity, can be achieved. acs.org

This multivalent approach is particularly effective for targeting specific saccharides. For example, a bis-boronic acid derivative of fluorescein has been utilized for the selective detection of certain sugars. researchgate.net The spatial arrangement and the distance between the boronic acid groups are critical for modulating selectivity. Research has shown that by carefully controlling the linker length and geometry between two boronic acid groups, it is possible to create sensors with a higher binding affinity for glucose over other monosaccharides like fructose (B13574). rsc.org This enhanced affinity arises from the ability of the two boronic acid groups to form a stable sandwich complex with the multiple diol units present on the target saccharide. rsc.org

Table 2: Comparison of Mono- vs. Di-boronic Acid Probes

| Feature | Mono-Boronic Acid Architecture | Di- and Multi-Boronic Acid Architecture |

|---|---|---|

| Binding Principle | Monovalent interaction with a single diol | Multivalent interaction with multiple diols |

| Affinity | Generally lower | Significantly higher due to avidity |

| Selectivity | Limited | Can be tuned by adjusting inter-boronic acid distance |

| Example Application | General diol sensing | Selective glucose sensing |

Incorporation of Electron Donor/Acceptor Moieties

The fluorescence properties of FL2 can be finely tuned by incorporating electron-donating (donor) or electron-withdrawing (acceptor) groups into the fluorescein framework. nih.govnih.gov This strategy leverages photophysical processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) to create "off-on" or ratiometric fluorescent responses upon analyte binding. rsc.orgacs.org

The boronic acid group, -B(OH)₂, in its neutral, sp²-hybridized state, acts as an electron acceptor due to the empty p-orbital on the boron atom. nih.gov When it binds to a diol or fluoride (B91410) ion, it transitions to an anionic, sp³-hybridized tetrahedral state (e.g., boronate ester or trifluoroboronate). researchgate.netnih.govacs.org This change in hybridization and charge significantly alters its electronic properties.

In a typical PET sensor design, a fluorescent core (like fluorescein) is linked to an electron-rich group, such as a benzylic nitrogen. The nitrogen's lone pair of electrons can quench the fluorescence of the nearby fluorophore. When the boronic acid binds its target, the resulting structural and electronic changes can block this PET process, leading to a significant enhancement in fluorescence intensity (an "off-on" switch). acs.org

In ICT-based sensors, the boronic acid is part of a conjugated system that includes both an electron donor (e.g., a dimethylamino group) and an acceptor (e.g., a cyano group or the boronic acid itself). nih.gov The binding event alters the electron-accepting strength of the boronic acid moiety, which in turn modulates the energy of the charge-transfer excited state, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal that is less susceptible to environmental fluctuations. nih.gov

Amino Group Introduction for Affinity Tuning

Introducing an amino group in close proximity to the boronic acid moiety is a powerful strategy for tuning the Lewis acidity of the boron center and, consequently, its binding affinity and fluorescence response. acs.org When a nitrogen atom is positioned appropriately, its lone pair of electrons can form a dative bond with the empty p-orbital of the boron atom. researchgate.netacs.org

This intramolecular B–N interaction pre-organizes the boronic acid into a pseudo-tetrahedral geometry, which facilitates its binding to diols, even at physiological pH. researchgate.net The strength of this interaction, which can be comparable to a hydrogen bond, increases the Lewis acidity of the boron, lowering the effective pKa of the boronic acid group. researchgate.net

In the context of fluorescein boronic acid, the introduction of a group like methylaminomethyl results in a derivative where the nitrogen atom can interact with the boron. acs.org This interaction has been confirmed by X-ray crystallography and can be a key component of the sensing mechanism. acs.org For instance, the B-N interaction can influence a PET process; upon binding of an anion like fluoride to the boron, the B-N bond may be disrupted, altering the electron transfer pathway and causing a significant change in fluorescence emission. acs.org

Rational Linker Engineering (e.g., Piperazine (B1678402) Derivatives)

Piperazine is a heterocyclic moiety that is often incorporated into linkers to impart specific properties. nih.govrsc.org Introducing a piperazine ring can increase the structural rigidity of the linker, which can be advantageous in preventing non-radiative decay pathways and enhancing fluorescence quantum yield. nih.gov Furthermore, as a protonable amine, piperazine can improve the aqueous solubility of the probe, which is essential for biological applications. nih.gov

The chemical nature of the groups adjacent to the piperazine ring can significantly affect its pKa. nih.govrsc.org For example, linking a piperazine via an amide bond lowers its pKa compared to an alkyl linkage. nih.gov This modulation of the linker's protonation state can be used to fine-tune the probe's behavior in different pH environments. In the context of FL2, a piperazine linker could be used to optimize the distance between the boronic acid and quenching groups or to position the recognition moiety optimally for interaction with a biological target. mdpi.com

Fluorination Strategies

Fluorination of the aryl ring of fluorescein boronic acid offers a unique method for modifying its chemical properties and enabling alternative detection modalities. Introducing fluorine atoms can alter the electronic characteristics of the molecule, primarily by acting as strong electron-withdrawing groups. This can impact the pKa of the boronic acid, thereby tuning its binding affinity and optimal pH range for sensing.

Synthetic methods for the direct fluorination of aryl boronic acids have been developed. One such method involves the use of acetyl hypofluorite (B1221730) (AcOF), which can achieve electrophilic fluorination under mild conditions. organic-chemistry.org The outcome of the reaction depends on the other substituents present on the aromatic ring. Electron-rich aryl boronic acids tend to undergo ipso-substitution, where the boronic acid group is directly replaced by a fluorine atom. In contrast, rings with electron-withdrawing groups may yield a mixture of products. organic-chemistry.org

Beyond modulating electronic properties, fluorination provides a powerful analytical handle. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. A fluorinated fluorescein boronic acid derivative can be used as a ¹⁹F NMR sensor. rsc.org The binding of an analyte to the boronic acid moiety would alter the local chemical environment of the nearby fluorine atom, causing a detectable shift in its ¹⁹F NMR signal. This approach allows for the screening of libraries of biological analytes and provides a sensing mechanism that is orthogonal to fluorescence. rsc.org

Fundamental Mechanistic Principles of Fluorescein Boronic Acid Based Sensing

Boronate Ester Formation Dynamics with Vicinal Diols

The core of the recognition process for fluorescein (B123965) boronic acid-based sensors is the interaction between the boronic acid moiety and a vicinal diol (hydroxyl groups on adjacent carbon atoms). This interaction is characterized by its reversible and covalent nature, leading to the formation of stable cyclic structures.

Reversible Covalent Interrogations

Boronic acids are distinguished by their capacity to form reversible covalent bonds with diol-containing compounds, such as carbohydrates. This interaction is not a simple non-covalent association but a chemical reaction that forms stable boronate esters. The reversible nature of this bond is crucial for sensing applications, as it allows for dynamic equilibrium between the bound and unbound states, enabling real-time monitoring of analyte concentrations. The formation and cleavage of these covalent bonds can be influenced by environmental factors, most notably pH, which affects the equilibrium of the reaction. This dynamic covalent chemistry is the foundation upon which these sensors operate, providing both selectivity for diols and a response that is concentration-dependent.

Cyclic Esterification: Five- and Six-Membered Rings

When fluorescein boronic acid interacts with a molecule containing appropriately spaced hydroxyl groups, a dehydration reaction (esterification) occurs, resulting in the formation of a cyclic boronate ester. The size of the resulting ring is dependent on the spacing of the hydroxyl groups on the target molecule.

Five-Membered Rings: Formed through the reaction with cis-1,2-diols.

Six-Membered Rings: Formed through the reaction with cis-1,3-diols.

The formation of these stable five- or six-membered rings is a thermodynamically favorable process that drives the binding event. Research indicates that six-membered rings are often thermodynamically more stable than their five-membered counterparts. This interaction is the cornerstone for the recognition of saccharides and other diol-containing biomolecules.

Hybridization State Transitions of the Boron Center (sp² to sp³)

The boron atom in a free, unbound boronic acid molecule possesses an empty p-orbital and is sp² hybridized, adopting a trigonal planar geometry. This configuration makes the boron atom a Lewis acid, capable of accepting a pair of electrons. Upon interaction with a Lewis base, such as the hydroxyl group of a diol or a water/hydroxide (B78521) molecule, the boron atom accepts electrons. This event triggers a change in its hybridization state from sp² to sp³. This transition results in a significant geometric rearrangement, from a trigonal planar to a tetrahedral configuration. This fundamental change in the electronic structure and geometry of the boron center is inextricably linked to the binding event and is a critical component of the signal transduction mechanism in many fluorescein boronic acid sensors.

| Initial State (Unbound) | Binding Event | Final State (Bound) |

| Boron Hybridization: sp² | Reaction with Vicinal Diol | Boron Hybridization: sp³ |

| Geometry: Trigonal Planar | Formation of Boronate Ester | Geometry: Tetrahedral |

| Lewis Acidic Center | Electron Pair Donation | Anionic Boronate Center |

Fluorescence Signal Transduction Mechanisms

Once the boronate ester is formed, the binding event must be converted into an observable change in fluorescence. In fluorescein boronic acid sensors, this is typically achieved through one of two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common mechanism for signal transduction in fluorescent sensors. In a typical PET sensor design involving fluorescein boronic acid, the system consists of the fluorescein fluorophore, the boronic acid recognition site, and often a tertiary amine positioned spatially close to the boron atom.

In the unbound state, the sensor's fluorescence is "off" or quenched. This quenching occurs because, upon excitation of the fluorescein fluorophore, an electron is transferred from a nearby electron-rich moiety (like the nitrogen of the tertiary amine) to the photo-excited fluorophore. This non-radiative decay pathway effectively prevents the fluorophore from emitting a photon. The Lewis acidity of the sp² hybridized boron atom enhances this process.

When a vicinal diol binds to the boronic acid, the boron center becomes more electron-rich and its Lewis acidity decreases as it transitions to the sp³ hybridized state. This change weakens the PET process, inhibiting the electron transfer that causes quenching. Consequently, the radiative decay pathway (fluorescence) is restored, and the sensor "turns on," exhibiting a significant increase in fluorescence intensity.

Internal Charge Transfer (ICT)

Internal Charge Transfer (ICT) is another key mechanism for signal transduction. In ICT-based sensors, the boronic acid group is directly conjugated to the π-electron system of the fluorescein fluorophore. This arrangement creates a "push-pull" system where one part of the molecule acts as an electron donor and the other as an electron acceptor.

In the unbound state, the sp² hybridized boronic acid acts as an electron-withdrawing group due to its empty p-orbital. Upon photoexcitation, an electron is transferred from an electron-rich part of the fluorescein molecule to the electron-deficient boronic acid moiety, creating an ICT excited state.

When the sensor binds to a diol, the boron atom transitions to the sp³ hybridized state and loses its vacant p-orbital. This change significantly alters the electronic properties of the boronic acid group, diminishing its electron-accepting character; it can even become an electron-donating group. This disruption of the ICT process leads to a change in the energy of the excited state, which manifests as a detectable shift in the fluorescence emission spectrum (either a blue or red shift) and a change in fluorescence intensity.

| Mechanism | Unbound State (Low Fluorescence) | Bound State (High Fluorescence) |

| PET | sp² boron is Lewis acidic, enhancing electron transfer from a quencher to the excited fluorophore. | sp³ boron is less Lewis acidic, inhibiting the quenching electron transfer, restoring fluorescence. |

| ICT | sp² boron acts as an electron acceptor, defining a specific ICT excited state. | sp³ boron's electron-accepting ability is lost, altering the ICT state and shifting the emission spectrum. |

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govnih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance. nih.gov This "spectroscopic ruler" capability is harnessed in FL2-based sensing systems.

In a typical FRET-based sensor design involving fluorescein boronic acid, the fluorescein moiety can act as the FRET donor. A complementary acceptor molecule (a quencher) is brought into close proximity. The sensing mechanism can be designed in several ways:

Analyte-Induced Assembly: The FL2 molecule and a separate quencher molecule, each bearing a recognition element, can be brought together by a target analyte, leading to F-RET and a decrease in fluorescence.

Analyte-Induced Displacement: More commonly, a quencher appended with a diol group is pre-complexed with the FL2 molecule through a boronate ester bond. rsc.org In this "quenched" state, FRET is efficient, and fluorescence is low. When a target analyte with a higher affinity for the boronic acid (like glucose or fructose) is introduced, it displaces the diol-appended quencher. dcu.ie This displacement increases the distance between the fluorescein donor and the quencher, disrupting FRET and restoring the fluorescence in a "turn-on" response. rsc.orgdcu.ie

A study by James et al. demonstrated this principle by synthesizing a fluorescein isothiocyanate-tagged boronic acid and a series of bespoke diol-appended quenchers. The formation of a boronate ester between the fluorescein boronic acid and the quencher led to efficient FRET. The subsequent displacement by saccharides provided a clear fluorescence signal change, validating the FRET mechanism in this sensing context. rsc.org

| FRET Component | Role in FL2-based Sensor | Consequence of Analyte Binding |

| Donor | Fluorescein moiety of FL2 | Energy is transferred to the acceptor in the "off" state. |

| Acceptor | A quencher molecule with a diol group | Displaced from the boronic acid, increasing distance. |

| Analyte | e.g., Saccharide | Competitively binds to the boronic acid. |

| Fluorescence | Low (quenched) | High (restored) |

Charge Neutralization-Stabilization (CNS) Phenomena

The Charge Neutralization-Stabilization (CNS) phenomenon is a sensing mechanism rooted in the electrostatic interactions within the sensor molecule. This principle is particularly relevant for FL2 derivatives that contain additional charged functional groups. The binding of an analyte to the boronic acid alters the electronic properties of the boron atom, which in turn influences nearby charges within the molecule, leading to a change in fluorescence.

The mechanism relies on the following steps:

Initial State: The sensor molecule may possess a positively charged group, such as a quaternary nitrogen (e.g., in a quinolinium moiety), in proximity to the boronic acid. This charge can influence the electronic structure of the fluorophore.

Analyte Binding: Boronic acids are Lewis acids. nih.gov When a diol-containing analyte like glucose binds to the boronic acid, it forms a cyclic boronate ester. This process increases the electron density on the boron atom, making it more anionic. nih.govwalisongo.ac.id

Neutralization-Stabilization: This increased negative charge density on the boron can then engage in a through-space or through-bond interaction with the nearby positive charge. This interaction partially neutralizes and stabilizes the positive charge. nih.gov

Fluorescence Modulation: The change in the electrostatic environment around the fluorophore perturbs its electronic ground and excited states, leading to a modulation of its fluorescence properties, which can manifest as either quenching or enhancement. nih.gov

Allosteric Modulation of Fluorescent Response

Allosteric modulation refers to the process where the binding of an effector molecule at one site on a receptor influences the binding or activity at a different, spatially distinct site. This principle has been ingeniously applied to FL2-based sensing systems, particularly in supramolecular assemblies.

In a notable example, a water-soluble arene ruthenium metalla-rectangle was functionalized with boronic acid groups and used to host fluorescein. nih.gov In this host-guest system, the fluorescence of the entrapped fluorescein is partially quenched. The key features of this allosteric mechanism are:

Host-Guest Formation: The fluorescein dye (guest) is hosted within the cavity of the metalla-rectangle (host), leading to an initial state of quenched fluorescence. The boronic acid groups are positioned on the exterior of the host assembly.

Allosteric Binding: Saccharides, the target analytes, bind to the boronic acid groups on the exterior of the assembly. This binding event does not displace the fluorescein from the cavity.

Fluorescence Recovery: This allosterically induced conformational change alters the interaction between the host cavity and the guest fluorescein molecule, disrupting the quenching mechanism. As a result, the fluorescence of fluorescein is regained.

The intensity of the recovered fluorescence is directly related to the concentration and nature of the bound saccharide. For example, half of the maximum fluorescence intensity was recovered at a D-fructose concentration of 17.2 ± 4.7 μM, while a higher concentration of 50.6 ± 2.5 μM was required for D-glucose, demonstrating the sensor's ability to distinguish between different sugars through an allosteric mechanism. nih.gov

| Analyte | EC50 (μM) for Fluorescence Recovery |

| D-Fructose | 17.2 ± 4.7 |

| D-Glucose | 50.6 ± 2.5 |

Aggregation-Induced Quenching (AIQ)

Aggregation-Induced Quenching (AIQ), also known as Aggregation-Caused Quenching (ACQ), is a common phenomenon observed in many traditional fluorophores, including fluorescein. nih.govacs.org In dilute solutions, these molecules exist individually and exhibit strong fluorescence. However, as the concentration increases or when they are transferred to a poor solvent, they tend to aggregate. nih.gov

This aggregation process often leads to a significant decrease or complete quenching of fluorescence. nih.gov The primary cause of AIQ is the formation of non-emissive aggregates, often through strong intermolecular π-π stacking interactions between the planar aromatic structures of the fluorophore molecules. acs.orgnih.gov In these stacked arrangements, the excited-state energy is dissipated through non-radiative pathways, preventing the emission of photons.

Fluorescein itself is a typical AIQ molecule. acs.org Therefore, FL2, which incorporates the large, planar fluorescein structure, is inherently susceptible to this effect. When FL2 molecules are in close proximity, such as in a concentrated solution, in the solid state, or when aggregated on a surface, their fluorescence is expected to be quenched. This property can be a limitation, but it can also be exploited in sensor design. For example, a sensing mechanism could be designed where an analyte disrupts the aggregation of FL2 molecules, leading to a "turn-on" fluorescence signal as the individual molecules are liberated.

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon that is the opposite of AIQ. nih.govnih.gov Molecules with AIE characteristics, known as AIE-gens, are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. nih.gov The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative pathways for the excited-state energy to decay. In an aggregate, these motions are physically hindered, which blocks the non-radiative channels and forces the energy to be released as fluorescence emission. nih.gov

While the parent fluorescein molecule is known for AIQ, research has shown that AIE can be induced in fluorescein derivatives through slight structural modifications. acs.org This opens the possibility of designing FL2 derivatives that exhibit AIE. Furthermore, attaching fluorescein derivatives to the surface of nanoparticles is another strategy to induce AIE, overcoming the inherent AIQ tendency of the fluorophore. acs.org

In the context of FL2, an AIE-based sensor could be designed where the FL2 derivative is initially soluble and non-fluorescent. The introduction of an analyte would trigger aggregation, restricting the intramolecular motions of the fluorescein unit and leading to a dramatic "turn-on" fluorescence signal. For example, a simple 2-aminophenylboronic acid has been shown to exist as a dimer that acts as a novel AIE molecule, demonstrating that even simple boronic acid derivatives can possess AIE properties. nih.gov

| Phenomenon | State in Solution | State in Aggregate | Underlying Mechanism |

| AIQ | Fluorescent | Quenched | π-π stacking creates non-radiative decay pathways. |

| AIE | Quenched | Fluorescent | Restriction of intramolecular motions (RIM) blocks non-radiative decay. |

Oxidative Hydroxylation Pathways

The boronic acid group is susceptible to oxidation by various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This reactivity forms the basis of an important sensing mechanism known as oxidative hydroxylation. In this pathway, the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-oxygen (C-O) bond, effectively converting the boronic acid into a hydroxyl group (a phenol).

The general mechanism involves the nucleophilic attack of an oxidant, such as hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻), on the empty p-orbital of the boron atom. This is followed by the migration of the aryl group (the fluorescein moiety in this case) from the boron to the oxygen atom, leading to a labile borate (B1201080) ester which is then rapidly hydrolyzed to yield the corresponding phenol (B47542) and boric acid.

This transformation from a boronic acid to a phenol significantly alters the electronic properties of the fluorescein molecule. The introduction of a strongly electron-donating hydroxyl group in place of the electron-withdrawing boronic acid group modifies the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a substantial change in its fluorescence emission. This can be engineered to produce either a "turn-on" or "turn-off" response, making FL2 a potential probe for detecting ROS/RNS, which are important in many pathological conditions.

pH-Dependent Sensing Characteristics

The sensing capability of fluorescein boronic acid is intrinsically linked to the pH of the medium. This dependence arises from the Lewis acidity of the boronic acid group, which exists in a pH-dependent equilibrium between two forms:

A neutral, trigonal planar (sp² hybridized) form.

An anionic, tetrahedral (sp³ hybridized) boronate form.

The reversible binding of boronic acids to diols, which is the cornerstone of saccharide sensing, is much more favorable with the anionic tetrahedral form. The pKa of the boronic acid, which is the pH at which these two forms are present in equal concentrations, is therefore a critical parameter. Most simple phenylboronic acids have a pKa around 9, making them relatively inefficient at binding sugars at physiological pH (~7.4).

However, the design of FL2 and its derivatives often includes features, such as an adjacent amine group, that lower the pKa of the boronic acid. Boronic acids with lower pKa values have a higher population of the anionic tetrahedral form at physiological pH, leading to higher affinities for diols.

Influence on Boronate Anion Equilibrium

The sensing capability of fluorescein boronic acid is fundamentally linked to the equilibrium between the boronic acid moiety's two forms: a neutral, trigonal planar, sp²-hybridized state and an anionic, tetrahedral, sp³-hybridized state, known as the boronate anion. aablocks.comnih.gov This equilibrium is highly dependent on the pH of the aqueous solution. aablocks.com

Under acidic conditions, the neutral sp² form predominates. As the pH increases into the basic range, the electron-deficient boron atom is attacked by a hydroxide ion, facilitating a change in hybridization to the sp³ tetrahedral boronate anion. aablocks.com This transition is crucial because the anionic form is significantly more reactive towards diols. nih.gov

The general equilibrium can be represented as:

R-B(OH)₂ (sp²) + H₂O ⇌ R-B(OH)₃⁻ (sp³) + H⁺

The binding of a diol, such as glucose or fructose (B13574), to the boronic acid to form a cyclic boronate ester also profoundly influences this equilibrium. rsc.org The formation of the ester increases the Lewis acidity of the boron atom, which stabilizes the negative charge of the boronate form. theinstituteoffluorescence.com This stabilization results in a significant decrease in the pKa of the boronic acid group. nih.gov Consequently, in the presence of a target diol, the equilibrium shifts, favoring the tetrahedral boronate ester at a lower pH than would be required for the free, uncomplexed boronic acid. nih.govrsc.org This shift is a cornerstone of the sensing mechanism, as it allows for significant binding and signal generation under specific pH conditions.

pH-Modulated Fluorescence Intensity Profiles

The fluorescence emission of fluorescein boronic acid sensors is intricately modulated by pH. The fluorescein fluorophore itself is pH-sensitive; its highly fluorescent dianion form is favored at higher pH, while the less fluorescent monoanion exists at lower pH values, with a pKa for this transition typically in the range of 6.3 to 6.7. nih.govresearchgate.net

For a fluorescein boronic acid conjugate, the fluorescence intensity profile as a function of pH is governed by both the ionization state of the fluorescein core and the state of the boronic acid group. Generally, as the pH of the solution increases, there is a corresponding decrease in the sensor's fluorescence intensity. nih.gov This quenching effect is often attributed to Photoinduced Electron Transfer (PET) from the electron-rich tetrahedral boronate anion (sp³ form) to the excited state of the fluorescein fluorophore. nih.gov

Upon the addition of a target analyte like a saccharide, the fluorescence-pH profile is altered. The binding of the diol forms a boronate ester, which modulates the electronic properties of the boronic acid moiety and affects the efficiency of the PET process. nih.gov This interaction leads to a distinct and measurable change in fluorescence intensity at a given pH. The pKa of the sensor-analyte complex is typically lower than that of the free sensor, causing a shift in the pH-dependent fluorescence curve. theinstituteoffluorescence.comnih.gov The most significant fluorescence change between the bound and unbound states is often observed at or near the pKa of the sensor-analyte complex, which provides a window for optimal sensing. nih.gov

A representative dataset illustrates the pH-dependent fluorescence of different boronic acid-fluorophore conjugates, showing how pKa values are determined from these profiles.

| Compound | Condition | pKa | Reference |

|---|---|---|---|

| Sensor 1 (with boronic acid) | Free | 6.55 | rsc.org |

| Sensor 1 (with boronic acid) | + Phenylboronic Acid | 6.62 | rsc.org |

| Model Compound 2 | Free | 9.03 | rsc.org |

| Model Compound 3 | Free | 6.78 | rsc.org |

| o-BMQBA (ortho-isomer) | Free (Buffer) | ~8.0 | theinstituteoffluorescence.com |

| o-BMQBA (ortho-isomer) | + Glucose | 6.1 | theinstituteoffluorescence.com |

pKa Tuning for Physiological Relevance and Affinity Enhancement

A significant challenge in the design of boronic acid-based sensors for biological applications is the relatively high pKa of simple phenylboronic acid, which is approximately 8.8-9.0. nih.govsemanticscholar.org This high pKa means that at physiological pH (around 7.4), the boronic acid exists predominantly in the less reactive, neutral sp² form, leading to inefficient binding with target diols. nih.gov To create a sensor that operates effectively within a biological context, the pKa of the boronic acid must be lowered to a value closer to the physiological pH. theinstituteoffluorescence.com

A widely used strategy involves placing an aminomethyl group at the ortho position to the boronic acid. nih.gov At neutral pH, the amine is protonated to form an ammonium (B1175870) cation, which acts as a potent electron-withdrawing group through inductive effects, significantly lowering the boronic acid's pKa and promoting diol binding. nih.gov Similarly, incorporating a positively charged quaternary nitrogen, such as in a quinolinium ring, near the boronic acid can also effectively reduce its pKa. theinstituteoffluorescence.com

By lowering the pKa, the concentration of the reactive tetrahedral boronate species at physiological pH is increased. This shift in equilibrium leads to a substantial enhancement in the binding affinity and selectivity of the sensor for target saccharides under biological conditions. nih.gov

The following table presents the pKa values of various phenylboronic acid derivatives, demonstrating the effect of different substituents on acidity.

| Boronic Acid Derivative | Measured pKa | Reference |

|---|---|---|

| Phenylboronic acid (PBA) | ~9.0 | semanticscholar.org |

| 3-Acetamidophenylboronic acid (3-AcPBA) | 9.14 | semanticscholar.org |

| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | 8.45 | semanticscholar.org |

| 4-Formylphenylboronic acid (4-FPBA) | 8.06 | semanticscholar.org |

| Benzoxaborole (BOB) | 7.25 | semanticscholar.org |

| 2-Formylphenylboronic acid (2-FPBA) | 7.18 | semanticscholar.org |

Advanced Research Applications of Fluorescein Boronic Acid

Carbohydrate and Glycan Recognition

Fluorescein (B123965) boronic acid (FL2) and its derivatives have emerged as powerful tools in the field of molecular recognition, particularly for the detection and sensing of carbohydrates and glycans. The underlying principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides. rsc.org This interaction forms a stable cyclic boronate ester, which in turn modulates the fluorescence properties of the fluorescein fluorophore. rsc.org This mechanism allows for the development of highly sensitive and selective fluorescent sensors for a variety of biologically significant sugars.

Glucose Monitoring and Selective Detection

The accurate and continuous monitoring of glucose levels is of paramount importance in the management of diabetes mellitus. dcu.ie Fluorescein boronic acid-based sensors offer a promising platform for developing non-invasive and continuous glucose monitoring systems. dcu.ie These sensors can be designed to exhibit a fluorescence response, either an enhancement or quenching, upon binding with glucose, providing a real-time optical signal that correlates with glucose concentration. dcu.ie The incorporation of a fluorescent moiety into the boronic acid structure allows for the continuous monitoring of these interactions. dcu.ie

A significant challenge in the development of glucose sensors is achieving high selectivity for glucose over other structurally similar monosaccharides that are also present in biological systems, such as fructose (B13574) and mannose. nih.gov Aryl monoboronic acid sensors generally exhibit a higher binding affinity for fructose than for glucose. nih.gov However, through rational molecular design, particularly the synthesis of diboronic acid derivatives, it is possible to reverse this intrinsic binding preference and achieve superior selectivity for glucose. nih.govnih.gov The strategic placement of two boronic acid groups allows for a more specific and stable interaction with the diol arrangements in glucose compared to other monosaccharides. nih.govnih.gov

| Sensor Type | Target Analyte | Competing Monosaccharide | Observed Selectivity | Reference |

|---|---|---|---|---|

| Aryl Monoboronic Acid Sensor | D-Fructose | D-Glucose | Significantly stronger binding to D-fructose | nih.gov |

| Anthracene (B1667546) Diboronic Acid Sensor | D-Glucose | D-Fructose | Binding constant for glucose (1378 M⁻¹) was higher than for fructose (353 M⁻¹) | rsc.org |

| Squarylium Cyanine Boronic Acid Dye | D-Fructose | D-Glucose | Association constant for D-fructose (628 M⁻¹) was significantly higher than for D-glucose (8 M⁻¹) | nih.gov |

Fluorescein boronic acid-based sensors have demonstrated the capability for quantitative detection of glucose with high sensitivity and low detection limits, making them suitable for clinical and biomedical applications. rsc.org For instance, a sandwich boronate affinity sorbent assay (SBASA) utilizing an anthracene-based fluorescent monomer has been developed for glucose detection with a wide linear range (0.003 to 3.0 mmol L⁻¹) and a low detection limit of 0.8 μmol L⁻¹. rsc.org Furthermore, injectable-sized fluorescent beads incorporating an anthracene boronic acid sensor have been successfully used for in vivo continuous glucose monitoring in mice, tracking blood glucose fluctuations from 0 mg dL⁻¹ to 1000 mg dL⁻¹. rsc.org Another study reported a fluorescent probe, Mc-CDBA, with a detection limit for glucose calculated to be 1.37 μM. acs.org

| Sensor/Method | Linear Range | Detection Limit | Application | Reference |

|---|---|---|---|---|

| Sandwich Boronate Affinity Sorbent Assay (SBASA) | 0.003 to 3.0 mmol L⁻¹ | 0.8 μmol L⁻¹ | Human serum samples | rsc.org |

| Injectable Fluorescent Beads | 0 to 1000 mg dL⁻¹ | Not specified | In vivo continuous glucose monitoring in mice | rsc.org |

| Mc-CDBA Fluorescent Probe | 0–195 μM | 1.37 μM | In vitro glucose detection | acs.org |

Fructose Recognition

While the development of glucose-selective sensors is a primary focus, the inherent affinity of monoboronic acids for fructose has also been exploited for the development of fructose-specific sensors. nih.govnih.gov Fructose is a crucial monosaccharide in various food products and biological processes, and its detection is of significant interest. nih.gov A novel fluorescent probe, PB-BODIPY, was designed by combining a phenylboronic acid group with a BODIPY-based hydrophobicity probe. nih.gov This sensor demonstrated a linear fluorescence response to D-fructose in the concentration range of 100–1000 μM, with a detection limit of 32 μM. nih.gov Notably, the fluorescence intensity for 1 mmol L⁻¹ D-fructose was 43 and 11 times higher than that of D-glucose and D-galactose at the same concentration, respectively, showcasing its superior selectivity for fructose. nih.gov

Ribose and Sialyl Lewis A/X Sensing

The application of fluorescein boronic acid-based sensors extends beyond simple monosaccharides to more complex and biologically significant carbohydrates like ribose and sialyl Lewis antigens. A long-wavelength fluorescent sensor incorporating a tricarbocyanine and boronic acid structure has been shown to selectively recognize ribose and fructose within a pH range of 7.8 to 8.3. nih.gov

Sialyl Lewis A (SLeᵃ) and Sialyl Lewis X (SLeˣ) are cell surface carbohydrate antigens that are often overexpressed on cancer cells and are considered important tumor markers. rsc.org Diboronic acid-based fluorescent sensors have been synthesized to specifically target and detect these antigens. rsc.orgnih.gov For example, a series of anthracene-based fluorescent diboronic acid sensors were developed, with one showing high sensitivity and selectivity for Sialyl Lewis Y. rsc.org Another diboronic acid sensor was found to exhibit the strongest fluorescence enhancement upon binding with Sialyl Lewis X and was successfully used to label SLeˣ-expressing human hepatoma cells. rsc.orgnih.gov

Direct Discrimination of Cell Surface Glycosylation Signatures

Cell surface glycans play a fundamental role in numerous biological processes, and alterations in glycosylation patterns are often associated with disease states, including cancer. rsc.orgnih.gov Fluorescein boronic acid-functionalized polymers have been utilized to create sensor arrays that can directly discriminate between different cell types based on their unique cell surface glycosylation signatures. rsc.orgnih.gov By leveraging the pH-responsive differential binding of boronic acid moieties with cell surface glycans, a single polymer can generate a high-content, six-channel sensor array. rsc.orgnih.gov This sensing platform has demonstrated the ability to efficiently discriminate between cancer cells and healthy cells, as well as between Chinese hamster ovary (CHO) glycomutants, providing strong evidence that the discrimination is driven by glycan recognition. rsc.orgnih.gov This approach offers a scalable strategy for developing new diagnostic and therapeutic tools for diseases associated with altered cell surface glycosylation. rsc.orgnih.gov

Detection of Non-Carbohydrate Analytes

The utility of fluorescein boronic acid extends beyond carbohydrate sensing to the detection of a variety of non-carbohydrate analytes that are crucial in biological and chemical systems.

Reactive Oxygen and Nitrogen Species (ROS/RNS) Sensing

Fluorescein boronic acid and its derivatives are effective fluorescent probes for the detection of various reactive oxygen and nitrogen species (ROS/RNS). nih.govacs.orgbath.ac.uk The underlying mechanism involves the oxidation of the boronic acid group by these reactive species, which leads to a change in the fluorescence properties of the fluorescein molecule. nih.govnih.gov

Boronate-based fluorescent probes are widely recognized as a prominent tool for the sensing of hydrogen peroxide (H₂O₂). nih.gov The detection mechanism is based on the oxidative deprotection of the boronic acid group by H₂O₂, which converts the probe into a highly fluorescent product. nih.govnih.gov This reaction provides a basis for the sensitive and selective detection of H₂O₂ in various biological and environmental samples. nih.govacs.org The reaction of boronate probes with H₂O₂ has been characterized, and while it is effective, the reaction rate is notably slower compared to its reaction with other reactive species like peroxynitrite. nih.govresearchgate.net For instance, the rate constant for the reaction of fluorescein-boronate with H₂O₂ at 37°C and pH 7.4 is approximately 1.7 M⁻¹s⁻¹. nih.govresearchgate.net

Fluorescein boronic acid can also be employed for the detection of hypochlorite (B82951) (OCl⁻). The reaction with hypochlorite is significantly faster than with hydrogen peroxide, with a reported rate constant of 6.2 x 10² M⁻¹s⁻¹ at 37°C and pH 7.4. nih.govresearchgate.net This difference in reaction kinetics allows for some degree of selectivity in detecting these different reactive oxygen species. nih.govresearchgate.net The oxidation of the boronic acid by hypochlorite leads to a distinct change in the fluorescence signal, enabling its quantification. nih.govrsc.orgnih.govresearchgate.netresearchgate.net

One of the most significant applications of fluorescein boronic acid is in the highly sensitive and selective detection of peroxynitrite (ONOO⁻). nih.govresearchgate.netnih.gov The reaction between fluorescein-boronate and peroxynitrite is extremely rapid, with a second-order rate constant of approximately 1.7 x 10⁶ M⁻¹s⁻¹ at 37°C and pH 7.4. nih.govresearchgate.net This reaction is about a million times faster than the reaction with H₂O₂ and 2,700 times faster than with hypochlorite, highlighting the exceptional selectivity of fluorescein boronic acid for peroxynitrite. nih.govresearchgate.net This high reactivity allows for the direct detection of peroxynitrite even in complex biological systems where other oxidants are present. nih.govresearchgate.netacs.orgresearchgate.net The reaction proceeds via a direct bimolecular interaction, leading to the formation of a highly fluorescent product. nih.govresearchgate.net This has enabled the estimation of intracellular peroxynitrite fluxes in various cell types. nih.govresearchgate.net

Table 2: Reaction Rate Constants of Fluorescein-Boronate with ROS/RNS

| Analyte | Rate Constant (M⁻¹s⁻¹) at 37°C, pH 7.4 | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1.7 | nih.govresearchgate.net |

| Hypochlorite (OCl⁻) | 6.2 x 10² | nih.govresearchgate.net |

| Peroxynitrite (ONOO⁻) | 1.7 x 10⁶ | nih.govresearchgate.net |

Catecholamine Detection

Catecholamines, such as dopamine (B1211576) and norepinephrine, are vital neurotransmitters, and their abnormal concentrations are linked to several neurological disorders. nih.govmdpi.com Boronic acids are known to interact with the cis-diol group present in catecholamines, forming reversible cyclic esters. mdpi.comnih.gov This interaction forms the basis for fluorescent sensors designed for their detection. mdpi.comnih.gov For instance, a fluorescent sensor for catecholamines, NS510, utilizes a quinolone fluorophore functionalized with a boronic acid recognition element. This design confers a high affinity for catecholamines and results in a "turn-on" fluorescence response upon binding to norepinephrine. rsc.orgrsc.orgnih.gov While this specific sensor does not use a fluorescein fluorophore, the principle demonstrates the utility of the boronic acid group in catecholamine recognition. Another approach involves the in situ reaction of 3-Hydroxyphenylboronic acid with dopamine in an alkaline solution, which generates a fluorescent product, enabling the sensitive and rapid detection of dopamine. nih.gov

Table 3: Research on Boronic Acid-Based Catecholamine Sensors

| Sensor/Method | Target Analyte | Key Feature | Outcome |

|---|---|---|---|

| NS510 (Quinolone-boronic acid) | Norepinephrine | High-affinity boronic acid recognition. rsc.orgrsc.orgnih.gov | "Turn-on" fluorescence response. rsc.orgrsc.orgnih.gov |

| 3-Hydroxyphenylboronic acid | Dopamine | In situ reaction with cis-diol. nih.gov | Formation of a fluorescent product. nih.gov |

Amyloid-beta (Aβ) Plaque Targeting

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease (AD). researchgate.net The development of fluorescent probes for imaging Aβ plaques is a critical area of research for AD diagnosis. A boronic acid-based fluorescent probe, designated as 4c, has been developed for this purpose. researchgate.net This probe demonstrated a significant 64.37-fold increase in fluorescence intensity upon binding to Aβ aggregates. researchgate.net The binding event also induced a 105 nm blue shift in the maximum emission wavelength. researchgate.net The inclusion of the boronic acid functional group was found to enhance the binding affinity for Aβ aggregates, with a measured dissociation constant (KD) of 0.79 ± 0.05 μM. researchgate.net Furthermore, probe 4c was shown to selectively stain Aβ plaques in the brain sections of transgenic mouse models of AD and was capable of penetrating the blood-brain barrier. researchgate.net

Table 4: Performance of Aβ Plaque Probe 4c

| Parameter | Value |

|---|---|

| Fluorescence Intensity Increase | 64.37-fold. researchgate.net |

| Max Emission Wavelength Shift | 105 nm (blue shift). researchgate.net |

| Binding Affinity (KD) | 0.79 ± 0.05 μM. researchgate.net |

Mycolactone (B1241217) A/B Analysis

Mycolactone is a potent cytotoxin produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer. rsc.org The detection of mycolactone serves as a biomarker for the disease. rsc.org Fluorescent-thin layer chromatography (f-TLC) is a method used for its detection, which relies on the chemical derivatization of the 1,3-diol moieties present in the mycolactone A/B structure with an arylboronic acid. rsc.org This reaction forms a fluorescent boronate ester complex. While mycolactone A/B itself is weakly fluorescent, its complexation with an appropriate boronic acid significantly enhances its fluorescence emission when irradiated at 365 nm. rsc.org In the design of novel fluorescent chemosensors for mycolactone, various fluorophores, including fluorescein variants, have been considered for attachment to the boronic acid recognition unit to improve detection sensitivity and performance. rsc.org

Table 5: Mycolactone A/B Detection via Boronic Acid Derivatization

| Technique | Recognition Moiety | Analyte Feature | Result |

|---|

| f-TLC | Arylboronic Acid | 1,3-diol in Mycolactone A/B. rsc.org | Formation of a highly fluorescent boronate ester complex. rsc.org |

Phosphorylated Molecule Interactions

The recognition of phosphorylated molecules is of great interest in chemical biology, as phosphorylation is a key post-translational modification that regulates numerous cellular processes. nih.gov Boronic acids have been incorporated into sensing systems for phosphorylated species, often in combination with other recognition motifs. For example, a metal-organic framework (MOF)-based fluorescent nanoprobe has been developed for the dual detection of glycosylation and phosphorylation. nih.gov In this system, a boronic acid-functionalized component interacts with alizarin (B75676) red, and this complex is embedded within a zirconium-based MOF (UIO-66-NH2). nih.gov While the boronic acid part provides affinity for glycosylated sites, the Zr(IV) metal nodes of the MOF interact with phosphate (B84403) groups. nih.gov This interaction with phosphorylated sites disrupts the metal-ligand charge transfer, leading to a restoration of fluorescence, thereby signaling the presence of the phosphorylated analyte. nih.gov This demonstrates an advanced application where boronic acid functionality is part of a larger, multi-component sensing platform.

Table 6: Dual-Detection Nanoprobe for Phosphorylation and Glycosylation

| Nanoprobe Component | Target Moiety | Sensing Mechanism |

|---|---|---|

| Boronic Acid | Glycosyl groups | Boronate-affinity interaction. nih.gov |

| Zr(IV) node in MOF | Phosphate groups | Interruption of metal-ligand charge transfer upon binding. nih.gov |

Nucleoside Recognition

The detection of nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP), is important for monitoring cellular energy metabolism and signaling pathways. acs.orgmdpi.comresearchgate.netnih.gov Boronic acids can reversibly bind to the cis-diol groups present in the ribose moiety of these molecules. acs.orgmdpi.com This principle has been used to design various fluorescent sensors. For instance, coumarin-based fluorescent sensors with a boronic acid receptor have been shown to exhibit a "turn-on" fluorescence signal in the presence of adenosine. researchgate.net The binding of the boronic acid to the cis-diol of adenosine inhibits an electronic transfer process that otherwise quenches the fluorescence. researchgate.net Similarly, a polythiophene-based fluorescent probe bearing boronic acid groups has been developed for the highly sensitive detection of ATP. acs.orgmdpi.comnih.gov In this system, the binding of ATP to the boronic acid groups, along with electrostatic interactions, induces aggregation of the polymer, leading to significant fluorescence quenching. acs.orgmdpi.comnih.gov Another sophisticated approach involves a supramolecular complex of a boronic acid-appended cyclodextrin (B1172386) and a zinc-dipicolylamine-based pyrene (B120774) probe, which shows a selective "turn-on" fluorescence response to ATP through synergistic binding interactions. rsc.orgrsc.org

Table 7: Boronic Acid-Based Fluorescent Sensors for Nucleosides/Nucleotides

| Sensor Type | Fluorophore | Target | Fluorescence Response |

|---|---|---|---|

| Boronic acid-receptor | Coumarin (B35378) | Adenosine | Enhancement ("Turn-on"). researchgate.net |

| Polythiophene with boronic acid groups | Polythiophene | ATP | Quenching. acs.orgmdpi.comnih.gov |

| Supramolecular complex | Pyrene | ATP | Enhancement ("Turn-on"). rsc.orgrsc.org |

Advanced Research in Imaging and Biological Applications

The inherent fluorescence of the fluorescein scaffold combined with the diol-binding capability of the boronic acid group makes these compounds exceptional probes for imaging and studying complex biological systems.

Fluorescent boronic acid sensors are crucial for visualizing the distribution and concentration of boronic acid-containing compounds within living cells. nih.govrsc.org This is particularly important for the development of pharmaceuticals based on boronic acids, such as agents for Boron Neutron Capture Therapy (BNCT). rsc.org

Researchers have developed various fluorescent sensors that react with boronic acids in aqueous environments to produce a strong fluorescent signal. One such sensor, DAHMI, can permeate cell membranes and was used to visualize the distribution of the BNCT agent L-BPA in immobilized tumor cells without requiring cell permeabilization. nih.govrsc.org Similarly, naphthalimide-based boronic acid derivatives have been synthesized and studied for their uptake and distribution in living cancer cells (HeLa, PC-3) using advanced imaging techniques like laser scanning confocal fluorescence microscopy. nih.gov These probes demonstrate remarkable cell membrane penetration and typically concentrate in the cytoplasm. nih.gov

The development of these imaging tools allows for the tracking of cellular events at a molecular level, providing invaluable biological information. acs.org The design of highly sensitive and specific molecularly targeted imaging probes remains a key objective in this field. acs.org

Boronic acid-based fluorescent probes are effectively used to visualize and target tumor cells. nih.govrsc.orgmdpi.com This capability stems from the fact that many cancer cells overexpress specific carbohydrate structures, such as sialyl Lewis X (sLex), on their surface. acs.orgmdpi.com Boronic acids can selectively bind to these diol-containing carbohydrate markers, allowing for the targeted labeling and imaging of cancer cells. acs.orgmdpi.com

For instance, fluorescent bisboronic acid probes have been designed that show strong affinity and specific labeling for sLex-expressing HepG2 human hepatoma cells, while non-sLex-expressing cells were not labeled in control experiments. acs.org Peptide-based bisboronic acid systems have also been developed to recognize cell-surface glycans for the targeted imaging of cancer cells. acs.org

Beyond surface labeling, fluorescent sensors are used to visualize the intracellular distribution of boronic acid-based drugs in live tumor cells. nih.govrsc.org Studies using the sensor DAHMI have shown that different boronic acid compounds exhibit distinct distribution patterns within various tumor cell lines; for example, some localize in the cytosol while being excluded from the nucleus. nih.gov This ability to visualize drug localization within cancer cells is critical for evaluating and optimizing cancer therapies like BNCT. rsc.org

A significant application of fluorescent boronic acid derivatives is in the detection of amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease (AD). nih.govrsc.org The development of probes that can bind to Aβ aggregates and emit a fluorescent signal is a crucial tool for preclinical research and diagnosis. rsc.orgacs.org

Researchers have developed novel boronic acid-based fluorescent probes specifically for this purpose. One such probe, designated 4c , demonstrated a significant (64-fold) increase in fluorescence intensity upon binding to Aβ aggregates, accompanied by a notable blue shift in its emission wavelength. nih.govrsc.org The inclusion of the boronic acid functional group was found to improve the binding affinity for Aβ aggregates. nih.govrsc.org

In preclinical studies, these probes have proven effective. Probe 4c was shown to selectively stain Aβ plaques in brain tissue sections from APP/PS1 transgenic mice, a well-established animal model for AD. nih.govrsc.org Furthermore, ex vivo fluorescence imaging confirmed that the probe could penetrate the blood-brain barrier (BBB) and label Aβ plaques in the brain of these mice. rsc.org This research highlights the potential of boronic acid-based probes as effective agents for imaging Aβ plaques in preclinical AD research. rsc.org

| Probe | Key Finding | Binding Affinity (KD) | Model System | Source |

| Probe 4c | 64.37-fold fluorescence increase upon binding Aβ aggregates. | 0.79 ± 0.05 µM | Brain sections from APP/PS1 mice | nih.govrsc.org |

| Probe 4c | Demonstrated blood-brain barrier penetration and stained Aβ plaques ex vivo. | N/A | Normal and APP/PS1 mice | rsc.org |

The dynamic and reversible nature of the interaction between boronic acids and diols makes them ideal for studying and visualizing real-time interactions between functionalized materials and cell surfaces. researchgate.net Boronic acid derivatives can be incorporated into various materials, including polymers, nanoparticles, and hydrogels, to probe the carbohydrate-rich outer surface of cells, known as the glycocalyx. acs.orgresearchgate.net

By combining boronic acid-functionalized materials with fluorescent reporters, researchers can directly visualize the binding events at the cell-material interface. acs.org For example, polymer-tagged boronic acid probes can bind to native polysaccharides present on the outer cellular membrane, allowing for the real-time tracking of these interactions. acs.org This approach is foundational for developing systems that can sense changes in cell surface glycosylation, which is often altered in disease states like cancer. mdpi.com The dynamic nature of this binding is a key feature, enabling applications in cellular delivery and the development of "smart" biomaterials that respond to specific cell surface markers. researchgate.net

Determining the precise location of a drug or probe within a cell is critical to understanding its mechanism of action. Fluorescent boronic acid sensors are instrumental in conducting such subcellular localization studies for boronic acid-containing agents. researchgate.net

Early fluorescent sensors for boronic acids, such as DAHMI, emit blue fluorescence upon binding. rsc.orgresearchgate.net While effective, this presents a challenge for co-localization studies, as the most common nuclear counterstains, DAPI and Hoechst 33342, also emit in the blue region of the spectrum, making it difficult to distinguish the nucleus from the probe's signal. researchgate.net

To overcome this limitation, new sensors with different spectral properties have been developed. For instance, a novel red-emitting sensor, BS-631 , was designed to react with the BNCT agent 4-borono-L-phenylalanine (B124030) (BPA). researchgate.net This sensor emits fluorescence at a maximum wavelength of 631 nm, which does not overlap with blue nuclear stains. researchgate.net This development allows for clear and unambiguous visualization of the boronic acid agent's localization relative to the cell nucleus, which can be easily counterstained with Hoechst 33342. researchgate.net Such tools have enabled researchers to confirm, for example, that certain boronic acid drugs are distributed in the cytosol and excluded from the nucleus, providing crucial insights for drug design and evaluation. nih.gov

| Sensor | Emission Wavelength (max) | Key Advantage | Application | Source |

| DAHMI | Blue | Cell-permeable | Visualization of boronic acid agents in live cells | nih.govrsc.org |

| BITQ | ~480 nm | High quantum yield, rapid reactivity | Intracellular imaging of BPA | |

| BS-631 | 631 nm (Red) | Compatible with blue nuclear stains (DAPI, Hoechst) | Clear subcellular localization studies of BPA | researchgate.net |

| BTTQ | >500 nm | Long-wavelength emission, improved signal-to-noise | Dual-color imaging with nuclear stains |

Integration into Functional Materials and Sensing Platforms

Fluorescein boronic acid's inherent sensing capabilities are significantly amplified when integrated into larger, functional materials and platforms. This integration not only enhances stability and reusability but also allows for the development of sophisticated devices for a range of applications. Researchers have successfully incorporated fluorescein boronic acid into solid supports, polymeric matrices, and nanomaterials to create highly sensitive and selective sensors.

Surface-Confined Sensors on Solid Supports (e.g., Silica-Based Substrates)

Confining fluorescein boronic acid-based sensors to solid supports like silica (B1680970) nanoparticles (SiO2 NPs) and silicon wafers offers several advantages, including reduced matrix interference and enhanced interaction between sensing components. The immobilization of these sensors onto a solid surface can strengthen the fluorescence mechanism, such as photoinduced electron transfer (PET), by bringing the constituent units into closer proximity, thereby improving the signal response.